(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
説明
The compound “(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted with a pyrazolylmethylene group at position 2, a phenyl ring at position 5, and an o-tolyl carboxamide at position 4. The E-configuration of the exocyclic double bond is critical for its spatial arrangement and intermolecular interactions, as observed in analogous compounds .
特性
IUPAC Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-5-32-19(4)21(16-29-32)15-23-27(35)33-25(20-12-7-6-8-13-20)24(18(3)30-28(33)36-23)26(34)31-22-14-10-9-11-17(22)2/h6-16,25H,5H2,1-4H3,(H,31,34)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOTEYNRFMNGN-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural complexity of this compound contributes to its biological activity. It features a thiazolo[3,2-a]pyrimidine core with multiple substituents that enhance its interaction with biological targets. The presence of an ethyl and methyl group in the pyrazole ring, along with a phenyl and o-tolyl substituent, suggests potential lipophilicity and bioavailability.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 354.43 g/mol
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar thiazolo[3,2-a]pyrimidines against breast (MCF-7) and prostate (PC-3) cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values ranging from 2.13 to 4.46 µM, indicating strong anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (E)-2... | MCF-7 | 2.13 |
| (E)-2... | PC-3 | 4.46 |
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This modulation can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antimicrobial properties against various pathogens. The structural characteristics allow for effective binding to microbial targets.
Antimicrobial Efficacy
In vitro studies have reported that certain derivatives exhibit significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| P. aeruginosa | 16 |
| K. pneumoniae | 8 |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the thiazolopyrimidine family, which shares a common bicyclic core. Key structural analogues include:
Key Differences and Implications
The latter’s methoxy groups may improve lipophilicity but reduce metabolic stability .
Synthetic Routes: The target compound’s synthesis likely involves a Knoevenagel condensation between a pyrazole aldehyde and a thiazolopyrimidine precursor, similar to the method described for the trimethoxybenzylidene analogue (78% yield, glacial acetic acid/acetic anhydride reflux) . Substitution at position 6 (carboxamide vs. ester) requires distinct coupling reagents (e.g., HATU for amidation vs. acid-catalyzed esterification), impacting reaction efficiency and purity .
Crystallographic and Electronic Properties: The fused thiazolopyrimidine core in both compounds adopts a flattened boat conformation, as confirmed by X-ray crystallography. However, the dihedral angle between the thiazolopyrimidine ring and the aryl substituent (e.g., phenyl vs. trimethoxybenzene) varies, influencing molecular packing and solubility .
Hydrogen-Bonding Patterns: The target compound’s carboxamide group can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), enabling stronger intermolecular interactions than the ester analogue, which only offers acceptor sites (C=O). This difference may correlate with improved target engagement in drug design .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Trimethoxybenzylidene Analogue |
|---|---|---|
| Molecular Weight | ~552.6 g/mol | 547.6 g/mol |
| Calculated logP | 3.8 (estimated) | 3.2 |
| Hydrogen Bond Acceptors | 8 | 7 |
| Hydrogen Bond Donors | 2 | 1 |
Q & A
Q. What are the common synthetic routes for preparing the compound?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate derivatives react with substituted hydrazines and aldehydes under reflux conditions in ethanol or DMF. Key intermediates include pyrazole and thiazolo-pyrimidine moieties, with subsequent functionalization of the methylene and carboxamide groups. Solvent choice (e.g., ethanol for reflux) and stoichiometric ratios are critical for controlling regioselectivity .
Q. Which spectroscopic techniques are essential for structural characterization?
A combination of IR spectroscopy (to confirm carbonyl and amide groups), NMR (¹H and ¹³C for substituent analysis), and single-crystal X-ray diffraction (for absolute configuration and bond geometry) is recommended. X-ray crystallography is particularly valuable for resolving stereochemical ambiguities, as demonstrated in studies of analogous thiazolo-pyrimidine derivatives .
Q. How is the purity of the compound validated during synthesis?
Purity is assessed using HPLC (with UV detection) and melting point analysis . Recrystallization from solvent mixtures like DMF-EtOH (1:1) is often employed to remove impurities, as noted in crystallographic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Catalyst screening : Phosphorous oxychloride (POCl₃) enhances cyclization efficiency in multi-step reactions .
- Temperature control : Reflux in ethanol (78°C) versus room-temperature reactions to balance reaction rate and side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
Discrepancies in NMR or IR spectra can arise from tautomerism or crystal packing effects. X-ray crystallography provides definitive structural validation, while DFT calculations (e.g., B3LYP/6-31G*) model electronic environments to align theoretical and experimental data . For example, non-covalent interactions (e.g., hydrogen bonding) observed in crystal structures may explain deviations in solution-phase NMR .
Q. What strategies are effective for analyzing the compound’s biological activity?
- In vitro enzyme inhibition assays : Test against targets like kinases or microbial enzymes using fluorogenic substrates.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., o-tolyl or pyrazole groups) to correlate structural features with activity.
- Molecular docking : Use crystallographic data to predict binding modes in biological targets, as seen in antimicrobial studies of related thiadiazolo-pyrimidinones .
Q. How does the crystal structure inform stability and reactivity?
Single-crystal X-ray data reveal non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the solid-state structure. For instance, the planar thiazolo-pyrimidine core facilitates stacking interactions, while substituents like the o-tolyl group influence solubility and degradation pathways. Stability under varying humidity and temperature conditions can be inferred from lattice parameters and packing density .
Q. What are the challenges in achieving regioselectivity during synthesis?
Competing pathways (e.g., aldol condensation vs. Michael addition) can lead to byproducts. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., amine or carbonyl) during key steps.
- Stepwise functionalization : Synthesize the pyrazole and thiazolo-pyrimidine cores separately before coupling, as shown in multi-step protocols for similar heterocycles .
Methodological Considerations
- Data contradiction analysis : Cross-reference synthetic yields, spectral data, and biological results across multiple batches to identify outliers. For example, low yields in one protocol may stem from incomplete cyclization, detectable via IR absence of a carbonyl peak .
- Advanced characterization : Use LC-MS for trace impurity detection and thermal gravimetric analysis (TGA) to assess decomposition profiles under varying conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
